molecular formula C15H14N2O5 B2771495 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904315-89-4

1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2771495
CAS No.: 1904315-89-4
M. Wt: 302.286
InChI Key: ARKZMMALXMXZBP-UHFFFAOYSA-N
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Description

1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been evaluated for their antiproliferative activity against various cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and growth.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been synthesized via a pd-catalyzed c-n cross-coupling . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.

Biochemical Pathways

Given the compound’s potential antiproliferative activity , it may affect pathways related to cell cycle regulation and apoptosis

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their anticancer activity , suggesting that they may have suitable pharmacokinetic properties for drug development

Result of Action

Similar compounds have shown good selectivity between cancer cells and normal cells , suggesting that this compound may also have selective cytotoxic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the azetidine ring using reagents like carbodiimides in the presence of catalysts.

    Formation of Pyrrolidine-2,5-dione: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidine-2,5-dione
  • 1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)butane-2,5-dione

Uniqueness: 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-13-3-4-14(19)17(13)10-6-16(7-10)15(20)9-1-2-11-12(5-9)22-8-21-11/h1-2,5,10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZMMALXMXZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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